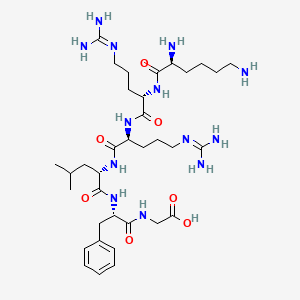
N-(Methanesulfonyl)-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Methanesulfonyl)-N-methylbenzenesulfonamide is an organosulfur compound that has garnered interest in various fields of scientific research and industrial applications. This compound is characterized by the presence of both methanesulfonyl and benzenesulfonamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Methanesulfonyl)-N-methylbenzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonyl chloride with N-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as an electrophile and the N-methylbenzenesulfonamide serving as a nucleophile .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Methanesulfonyl)-N-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfone derivatives, while reduction reactions produce sulfide derivatives .
Scientific Research Applications
N-(Methanesulfonyl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Methanesulfonyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Methanesulfonyl)-N-methylbenzenesulfonamide include:
- N-(Methanesulfonyl)benzamide
- N-Methylbenzenesulfonamide
- Methanesulfonyl chloride
Uniqueness
This compound is unique due to the presence of both methanesulfonyl and benzenesulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality allows the compound to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
183744-36-7 |
|---|---|
Molecular Formula |
C8H11NO4S2 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
N-methyl-N-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO4S2/c1-9(14(2,10)11)15(12,13)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
QEVDAGLEBVZVRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(S(=O)(=O)C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


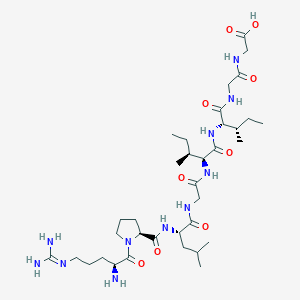
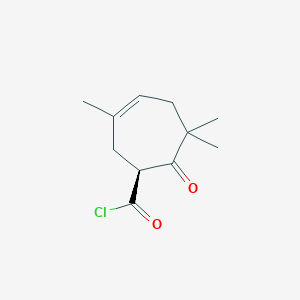
![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
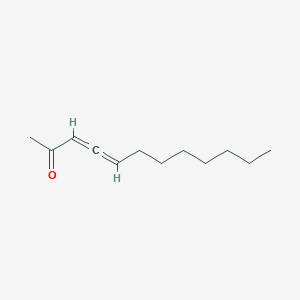
![1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea](/img/structure/B14259693.png)
![Pentanediamide, N,N-dimethyl-N'-[3-(methylamino)-3-oxopropyl]-](/img/structure/B14259695.png)
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14259696.png)
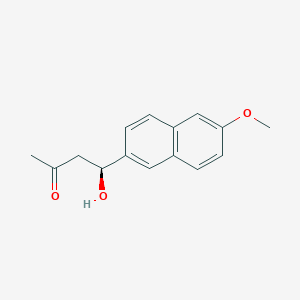

![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
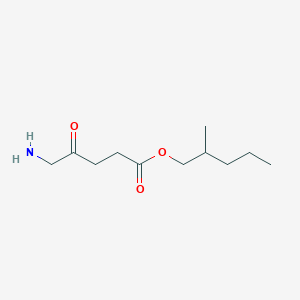
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)
![1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14259749.png)
